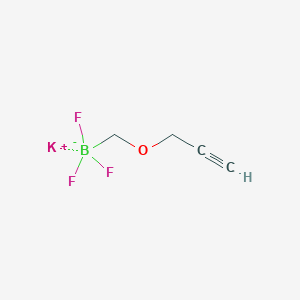
Potassium (prop-2-ynyloxymethyl)trifluoroborate
描述
Potassium (prop-2-ynyloxymethyl)trifluoroborate is an organotrifluoroborate compound that contains a trifluoroborate anion. Organotrifluoroborates are known for their stability and ease of handling, making them valuable reagents in organic synthesis. This compound is particularly useful in various chemical reactions due to its unique structure and reactivity.
作用机制
生化分析
Biochemical Properties
Potassium propargyloxymethyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are crucial for cellular functions. The compound’s interactions are primarily characterized by its ability to form stable complexes with biomolecules, enhancing their activity and stability. For instance, it can interact with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Cellular Effects
Potassium propargyloxymethyltrifluoroborate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the excitability of neurons by interacting with potassium channels, thereby influencing neuronal signaling and function . Additionally, it can impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of Potassium propargyloxymethyltrifluoroborate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their activity and thereby influencing biochemical pathways . For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in the levels of metabolites and overall metabolic flux. Additionally, Potassium propargyloxymethyltrifluoroborate can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium propargyloxymethyltrifluoroborate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Potassium propargyloxymethyltrifluoroborate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of Potassium propargyloxymethyltrifluoroborate vary with different dosages in animal models. At lower doses, the compound may enhance cellular functions by modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
Potassium propargyloxymethyltrifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation by modulating the activity of key enzymes . These interactions can lead to changes in the levels of metabolites and overall metabolic flux, impacting cellular energy production and other metabolic processes .
Transport and Distribution
Within cells and tissues, Potassium propargyloxymethyltrifluoroborate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . For example, the compound may be transported across cell membranes by potassium channels or other transporters, affecting its distribution within cells and tissues .
Subcellular Localization
The subcellular localization of Potassium propargyloxymethyltrifluoroborate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The subcellular localization of Potassium propargyloxymethyltrifluoroborate can also affect its interactions with other biomolecules, thereby modulating its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
Potassium (prop-2-ynyloxymethyl)trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with prop-2-ynyl alcohol under basic conditions. The reaction typically proceeds as follows:
Preparation of Potassium Halomethyltrifluoroborates: Potassium halomethyltrifluoroborates are prepared by reacting dibromo- or diiodomethane with trialkyl borates in the presence of potassium bifluoride (KHF2).
Nucleophilic Substitution: The prepared potassium halomethyltrifluoroborates undergo nucleophilic substitution with prop-2-ynyl alcohol to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure efficient and consistent production. The use of flow chemistry allows for better control over reaction conditions and improved yields .
化学反应分析
Types of Reactions
Potassium (prop-2-ynyloxymethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Nucleophilic Substitution: The major products are substituted alkyl or aryl compounds.
科学研究应用
Potassium (prop-2-ynyloxymethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and advanced materials.
相似化合物的比较
Potassium (prop-2-ynyloxymethyl)trifluoroborate is compared with other similar compounds such as:
Potassium Phenyltrifluoroborate: Similar in stability and reactivity but differs in the substituent group attached to the boron atom.
Potassium Methyltrifluoroborate: Also stable and easy to handle, but has different reactivity due to the methyl group.
Potassium Vinyltrifluoroborate: Used in similar coupling reactions but has a vinyl group, leading to different reaction outcomes.
The uniqueness of this compound lies in its ability to participate in a wide range of reactions and its stability under various conditions, making it a versatile reagent in organic synthesis.
属性
IUPAC Name |
potassium;trifluoro(prop-2-ynoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3O.K/c1-2-3-9-4-5(6,7)8;/h1H,3-4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLRQXCZBWAQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC#C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678469 | |
| Record name | Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898544-65-5 | |
| Record name | Borate(1-), trifluoro[(2-propyn-1-yloxy)methyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898544-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


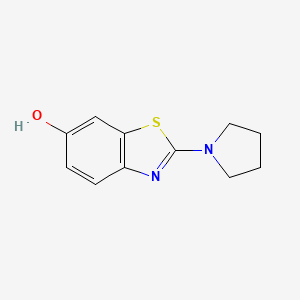
![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)
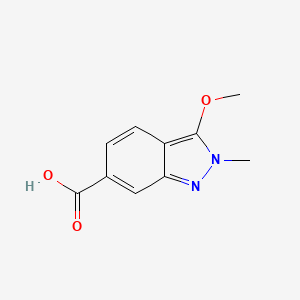
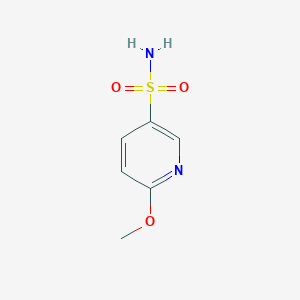
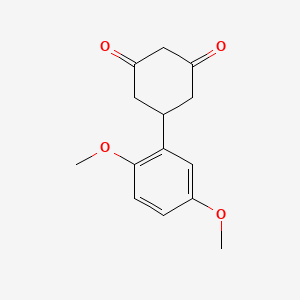
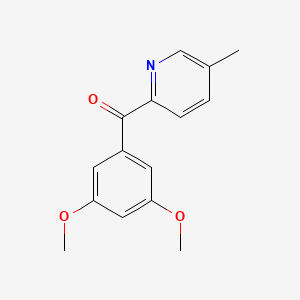
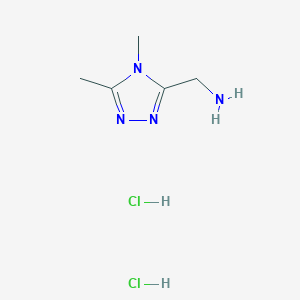
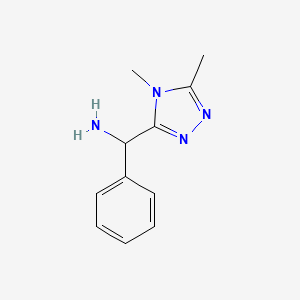
![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)
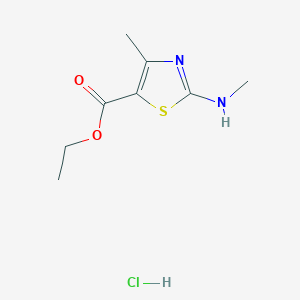
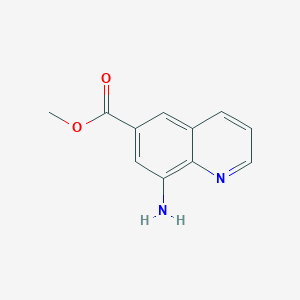
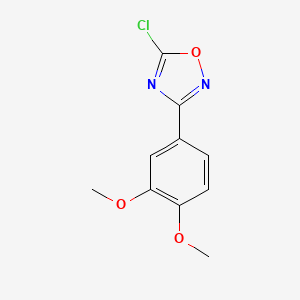
![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)
![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)
